2-Ethoxy-3-trimethylsilanyl-pyridine

Catalog No.
S737572
CAS No.
782479-88-3
M.F
C10H17NOSi
M. Wt
195.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3-trimethylsilanyl-pyridine

CAS Number

782479-88-3

Product Name

2-Ethoxy-3-trimethylsilanyl-pyridine

IUPAC Name

(2-ethoxypyridin-3-yl)-trimethylsilane

Molecular Formula

C10H17NOSi

Molecular Weight

195.33 g/mol

InChI

InChI=1S/C10H17NOSi/c1-5-12-10-9(13(2,3)4)7-6-8-11-10/h6-8H,5H2,1-4H3

InChI Key

NSPOWJNYYMMVBR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)[Si](C)(C)C

Canonical SMILES

CCOC1=C(C=CC=N1)[Si](C)(C)C

Synthesis and Characterization:

2-Ethoxy-3-trimethylsilanyl-pyridine has been synthesized using various methods, including the reaction of 2-bromopyridine with trimethylsilylethanol in the presence of a palladium catalyst []. The resulting product can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Applications:

While the specific research applications of 2-Ethoxy-3-trimethylsilanyl-pyridine are not extensively documented, its chemical structure suggests potential uses in several areas:

  • Organic Synthesis

    The presence of the ethoxy and trimethylsilyl groups makes this molecule a potential building block for the synthesis of more complex organic compounds. The ethoxy group can participate in various reactions, while the trimethylsilyl group can serve as a protecting group or be readily converted to other functionalities.

  • Medicinal Chemistry

    Pyridine derivatives are known for their diverse biological activities. The introduction of substituents like ethoxy and trimethylsilyl can potentially modulate the properties of the parent pyridine ring, leading to the development of new drug candidates [].

  • Material Science

    Pyridine-based molecules have been explored in the development of various functional materials, including polymers, catalysts, and sensors. 2-Ethoxy-3-trimethylsilanyl-pyridine, with its unique combination of functional groups, could potentially be investigated for its suitability in these applications, although further research is needed [].

2-Ethoxy-3-trimethylsilanyl-pyridine is an organosilicon compound characterized by the molecular formula C10H17NOSi\text{C}_{10}\text{H}_{17}\text{N}\text{O}\text{S}\text{i} and a molecular weight of 195.33 g/mol. This compound features a pyridine ring substituted with both an ethoxy group and a trimethylsilanyl group, which contribute to its unique chemical properties and reactivity. The presence of the trimethylsilanyl group enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in various

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyridine N-oxides. This transformation is significant for modifying the electronic properties of the pyridine ring, which can influence its reactivity in subsequent reactions.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding the corresponding amine. This reaction highlights the versatility of 2-Ethoxy-3-trimethylsilanyl-pyridine as a precursor for amine derivatives, which are important in medicinal chemistry.
  • Substitution: The ethoxy group can undergo nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of various functional groups. This reactivity makes it a useful building block in organic synthesis.

The synthesis of 2-Ethoxy-3-trimethylsilanyl-pyridine typically involves a two-step process:

  • Formation of 3-trimethylsilanyl-pyridine: This initial step involves synthesizing 3-trimethylsilanyl-pyridine from pyridine derivatives.
  • Alkylation: The key reaction involves treating 3-trimethylsilanyl-pyridine with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is carried out under reflux conditions in an organic solvent like acetonitrile. After completion, the product is purified using standard techniques such as recrystallization or column chromatography.

2-Ethoxy-3-trimethylsilanyl-pyridine finds utility across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organosilicon compounds and heterocycles, facilitating research in synthetic organic chemistry.
  • Biology: The compound is utilized to study biological systems where organosilicon compounds play a role, potentially influencing cellular processes or interactions.
  • Medicine: Investigations into its pharmacological properties may reveal applications in drug development, particularly in designing new therapeutic agents.
  • Industry: It is employed in developing new materials and serves as a reagent in diverse industrial chemical processes, highlighting its versatility.

The interaction studies involving 2-Ethoxy-3-trimethylsilanyl-pyridine focus on its mechanism of action within biological systems and its reactivity in chemical transformations. As a nucleophile or electrophile, it participates in various organic transformations that can be tailored based on specific reaction conditions. Understanding these interactions is crucial for optimizing its use in synthetic applications and exploring its potential biological effects.

Several compounds share structural similarities with 2-Ethoxy-3-trimethylsilanyl-pyridine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
2-Isopropoxy-3-trimethylsilanyl-pyridineIsopropoxy group instead of ethoxyVaries in sterics and electronic properties due to branching
2-(Trimethylsilyl)ethynyl-pyridin-3-olContains a trimethylsilyl-ethynyl group and hydroxylExhibits different reactivity due to hydroxyl presence
3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridineFeatures dimethoxymethyl and trimethylsilylethynyl groupsEnhanced solubility and potential for diverse functionalization

These compounds highlight the diversity within pyridine derivatives while emphasizing the unique role of 2-Ethoxy-3-trimethylsilanyl-pyridine due to its specific substituents, which affect its reactivity and applications in both synthetic chemistry and potential biological contexts.

Wikipedia

2-Ethoxy-3-(trimethylsilyl)pyridine

Dates

Modify: 2023-08-15

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